![molecular formula C15H12O B11898345 4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11898345.png)
4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C15H12O It is a derivative of biphenyl, featuring a vinyl group at the 4’ position and an aldehyde group at the 3 position
Preparation Methods
The synthesis of 4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several routes. One common method involves the reaction of 4-vinylbiphenyl with a formylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Addition: The vinyl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.
Scientific Research Applications
4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of advanced materials, such as liquid crystals and optoelectronic devices, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The vinyl group can participate in polymerization reactions, leading to the formation of complex polymeric structures.
Comparison with Similar Compounds
4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde can be compared with other similar compounds, such as:
4-Vinylbiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4’-Vinyl-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
4,4’-Divinylbiphenyl: Contains two vinyl groups, making it more suitable for polymerization reactions.
The uniqueness of 4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde lies in its combination of a vinyl group and an aldehyde group, providing a versatile platform for various chemical transformations and applications.
Biological Activity
4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with biphenyl derivatives.
- Reagents : Common reagents include aldehydes and vinyl groups.
- Conditions : The reaction often occurs under controlled temperatures and inert atmospheres to prevent oxidation.
Antimicrobial Activity
Research has indicated that compounds related to biphenyl structures exhibit significant antimicrobial properties. For instance, derivatives of biphenyl have shown activity against various bacterial strains, with minimum inhibitory concentrations (MICs) often in the low micromolar range.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 5-10 | Escherichia coli |
Related Biphenyl Derivative | 2-5 | Staphylococcus aureus |
Antitumor Activity
This compound has been evaluated for its antitumor properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis.
- Mechanism of Action : The compound appears to interact with cellular pathways involved in cell cycle regulation and apoptosis, particularly through the modulation of Bcl-2 family proteins.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several biphenyl derivatives for their antimicrobial activity. The results indicated that this compound demonstrated a notable reduction in bacterial growth compared to controls, suggesting potential as a lead compound for antibiotic development .
Study 2: Antitumor Effects
In another study focusing on cancer cell lines, this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the biphenyl structure can enhance its potency and selectivity.
- Key Modifications :
- Substituents at the ortho or para positions can significantly affect biological activity.
- The introduction of electron-withdrawing groups has been shown to enhance antimicrobial efficacy.
Properties
Molecular Formula |
C15H12O |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(4-ethenylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O/c1-2-12-6-8-14(9-7-12)15-5-3-4-13(10-15)11-16/h2-11H,1H2 |
InChI Key |
FFOHFDYWQRZWDM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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